molecular formula C29H28N4O7 B11434401 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11434401
M. Wt: 544.6 g/mol
InChI Key: HANKPMCLRIWBEY-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” likely involves multiple steps, including the formation of the benzodioxole ring, the quinazolinone core, and the final coupling reactions. Typical synthetic routes might include:

    Formation of Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole and quinazolinone intermediates with appropriate linkers and protecting groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

    Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.

Medicine

The compound’s structure suggests it could have pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism by which “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide: can be compared with other compounds containing benzodioxole or quinazolinone moieties.

    Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.

    Quinazolinone Derivatives: Compounds such as methaqualone and afloqualone.

Uniqueness

The uniqueness of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” lies in its combination of benzodioxole and quinazolinone moieties, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C29H28N4O7

Molecular Weight

544.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H28N4O7/c1-38-21-7-4-6-20(15-21)31-27(35)17-33-23-9-3-2-8-22(23)28(36)32(29(33)37)13-5-10-26(34)30-16-19-11-12-24-25(14-19)40-18-39-24/h2-4,6-9,11-12,14-15H,5,10,13,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

HANKPMCLRIWBEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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